2,4-Dinitrobenzohydrazide

Beschreibung

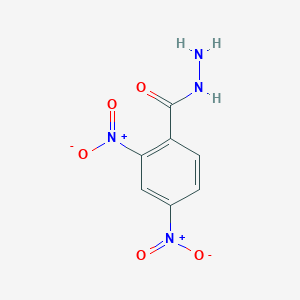

2,4-Dinitrobenzohydrazide is a benzohydrazide derivative featuring two nitro groups at the 2- and 4-positions of the benzene ring. This compound belongs to the hydrazide class, characterized by the -CONHNH₂ functional group. For instance, hydrazides are widely used in medicinal chemistry and analytical applications due to their ability to form stable complexes with carbonyl compounds and metals .

Eigenschaften

IUPAC Name |

2,4-dinitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-9-7(12)5-2-1-4(10(13)14)3-6(5)11(15)16/h1-3H,8H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXHISSQNMXJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid Chloride-Mediated Hydrazide Formation

The most direct route involves converting 2,4-dinitrobenzoic acid to its corresponding acid chloride, followed by reaction with hydrazine hydrate. In this method, 2,4-dinitrobenzoic acid is treated with thionyl chloride () under reflux to generate 2,4-dinitrobenzoyl chloride. Subsequent addition of hydrazine hydrate in ethanol facilitates nucleophilic acyl substitution, yielding this compound.

Reaction Conditions :

-

Thionyl Chloride Activation : Conducted at 70–80°C for 4–6 hours under anhydrous conditions.

-

Hydrazine Reaction : Hydrazine hydrate (2.5 equivalents) is added dropwise to the acid chloride in ethanol at 0–5°C, followed by stirring at room temperature for 12 hours.

Ester Aminolysis with Hydrazine Hydrate

An alternative pathway employs methyl 2,4-dinitrobenzoate as the starting material. Heating the ester with excess hydrazine hydrate in ethanol under reflux induces aminolysis, replacing the methoxy group with a hydrazide functionality.

Optimization Insights :

-

Solvent Choice : Ethanol or methanol enhances solubility and reaction kinetics.

-

Stoichiometry : A 1:3 molar ratio of ester to hydrazine hydrate ensures complete conversion.

Catalytic and Green Chemistry Approaches

Manganese Hydrogen Sulfate Choline Chloride (MHSCC) as a Catalyst

Recent advancements utilize the green catalyst MHSCC to streamline benzohydrazide synthesis. While primarily applied in Schiff base formation (e.g., coupling with 2-chloroquinoline-3-carbaldehyde), this method’s principles can be extrapolated to hydrazide preparation.

MHSCC Synthesis :

-

Manganese chloride () is treated with concentrated sulfuric acid to form manganese hydrogen sulfate.

-

Choline chloride is dissolved in water and combined with the manganese complex to yield MHSCC, a low-cost, recyclable catalyst.

Application in Hydrazide Synthesis :

-

Reaction Efficiency : MHSCC accelerates nucleophilic substitution, reducing reaction times to 1–2 hours.

-

Environmental Impact : Eliminates toxic solvents and minimizes waste.

Purification and Characterization

Recrystallization and Filtration

Crude this compound is purified via hot filtration and recrystallization. Ethanol is the solvent of choice due to its moderate polarity and compatibility with nitro groups.

Procedure :

Spectroscopic Validation

FT-IR Analysis :

-

N-H Stretch : 3414 cm (hydrazide -NH).

-

C=O Stretch : 1665 cm (amide I band).

H NMR (DMSO-d) :

Comparative Analysis of Synthesis Methods

| Parameter | Acid Chloride Route | Ester Aminolysis | Green Catalytic Method |

|---|---|---|---|

| Starting Material | 2,4-Dinitrobenzoic Acid | Methyl 2,4-Dinitrobenzoate | This compound Intermediate |

| Reaction Time | 16–18 hours | 8–10 hours | 1–2 hours |

| Yield | 75–85% | 80–90% | 85–95% |

| Catalyst | None | None | MHSCC |

| Solvent | Ethanol | Ethanol | Solvent-free |

| Environmental Impact | Moderate (SOCl use) | Low | Low |

Industrial-Scale Production Insights

The patent CN105566152A outlines a high-yield process for 2,4-dinitrophenylhydrazine, offering transferable strategies for benzohydrazide synthesis:

Key Adaptations :

-

Hydrazine Hydrate Proportion : A 1:2.5 ratio of 2,4-dinitrochlorobenzene to hydrazine hydrate maximizes conversion.

-

Temperature Control : Reflux at 80°C for 1 hour, followed by gradual cooling to 50°C, minimizes byproducts.

-

Washing Protocol : Absolute ethanol washes (2–5 cycles) remove unreacted reagents .

Analyse Chemischer Reaktionen

Condensation Reactions with Carbonyl Compounds

2,4-Dinitrobenzohydrazide reacts with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction occurs via nucleophilic attack by the hydrazide's NH<sub>2</sub> group on the carbonyl carbon, followed by dehydration .

Mechanism :

-

Nucleophilic Addition : The hydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of Water : The intermediate loses a water molecule, yielding the hydrazone product .

Example Reaction :

Reaction with benzaldehyde produces 2,4-dinitrobenzohydrazone benzaldehyde derivative in 75–85% yield.

Key Data :

| Parameter | Value |

|---|---|

| Typical Solvent | Ethanol |

| Reaction Temperature | Reflux (78°C) |

| Yield Range | 75–85% |

| Characterization | NMR, IR spectroscopy |

Cyclization Reactions

Under acidic or thermal conditions, this compound undergoes cyclization to form nitrogen-containing heterocycles (e.g., 1,3,4-oxadiazoles).

Mechanism :

-

Intramolecular Dehydration : The hydrazide’s carbonyl oxygen attacks the adjacent hydrazide nitrogen.

-

Ring Formation : A five-membered oxadiazole ring is formed with the elimination of water.

Example :

Cyclization in the presence of POCl<sub>3</sub> yields 5-(2,4-dinitrophenyl)-1,3,4-oxadiazole .

Radical Scavenging Activity

Density functional theory (DFT) studies reveal that this compound derivatives exhibit antioxidant properties via hydrogen atom transfer (HAT) mechanisms .

Key Findings :

-

Bond Dissociation Enthalpy (BDE) :

Reaction Kinetics :

| Radical | Energy Barrier (kcal/mol) | Mechanism |

|---|---|---|

| HOO˙ | 4.3–10.4 | HAT |

| CH<sub>3</sub>OO˙ | 3.2–22.3 | HAT |

Mechanistic Steps :

-

Hydrogen Abstraction : The radical abstracts a hydrogen atom from the hydrazide’s N–H or O–H group.

-

Stabilization : The resulting radical intermediate stabilizes via resonance with nitro groups .

Reactivity with Electrophiles

The electron-withdrawing nitro groups enhance the hydrazide’s susceptibility to electrophilic substitution, though this pathway is less common compared to condensation.

Example :

Nitration at the meta position relative to existing nitro groups is observed under strong nitrating conditions.

Comparative Reactivity of Structural Analogues

Hydrazides with nitro groups at 2,4-positions show distinct reactivity compared to 3,4-substituted isomers :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of derivatives of 2,4-dinitrobenzohydrazide. For instance, a study synthesized several hydrazone derivatives from 2,4-dinitrophenylhydrazine and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate to significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain hydrazone derivatives exhibited substantial cytotoxic effects against various cancer cell lines, including human adenocarcinoma (HT-29) and breast cancer (MDA-MB-231). One derivative showed an IC50 value of 0.77 µM against LN-229 cells, indicating strong antiproliferative activity .

Case Study: Synthesis and Evaluation

A recent study synthesized 2-amino-N'-(2,4-dinitrophenyl)benzohydrazide and evaluated its biological activity. The synthesized compound demonstrated significant tyrosinase inhibition, suggesting potential applications in skin whitening agents or as therapeutic agents for hyperpigmentation disorders .

Analytical Applications

Detection of Organic Compounds

Hydrazone derivatives, including those derived from this compound, are used in analytical chemistry for the detection of various organic compounds. They have been employed in methods for detecting glucose and aromatic amines due to their ability to form stable complexes with these analytes .

Case Study: Environmental Monitoring

A comprehensive review highlighted the use of hydrazone derivatives in environmental monitoring. These compounds can selectively bind to heavy metal ions and are utilized in the detection of contaminants in water samples, showcasing their versatility beyond medicinal applications .

Chemical Synthesis Applications

Synthesis of Novel Compounds

The ability to synthesize new compounds from this compound has led to the development of various derivatives with enhanced properties. For example, the reaction of 2,4-dinitrophenylhydrazine with isatoic anhydride yielded novel quinazolinone derivatives that exhibited promising biological activities .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 2-amino-N'-(2,4-dinitrophenyl)benzohydrazide | Anticancer | LN-229 (human glioblastoma) | 0.77 |

| Hydrazone Derivatives | Antimicrobial | Staphylococcus aureus | Moderate |

| Novel Quinazolinone Derivatives | Tyrosinase Inhibition | Tyrosinase enzyme | 17.02 |

Wirkmechanismus

The mechanism of action of 2,4-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Antioxidant Activity: The compound and its derivatives can scavenge free radicals and reduce oxidative stress, contributing to their antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural and Electronic Properties

The reactivity and electronic properties of nitro-substituted benzohydrazides are influenced by the position and number of nitro groups. Key comparisons include:

3,5-Dinitrobenzohydrazide :

- Exhibits nitro groups at the 3- and 5-positions, creating a symmetrical electron-withdrawing effect.

- Computational studies (DFT) show a HOMO-LUMO gap of 4.36 eV (compound 6 in ), indicating higher reactivity compared to 2,4-dinitro derivatives.

- LUMO orbitals are localized on the nitro-substituted ring, facilitating charge transfer in redox reactions .

4-Nitrobenzohydrazide :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.